molecular formula C14H14O2S B14639460 1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene CAS No. 53046-20-1

1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene

Cat. No.: B14639460
CAS No.: 53046-20-1
M. Wt: 246.33 g/mol
InChI Key: CVVSKVPTZYSPSY-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the benzene ring using methyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as aluminum chloride and optimized reaction temperatures are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide for oxidizing methyl groups.

    Reduction: Lithium aluminum hydride for reducing sulfonyl groups.

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack . This property is exploited in various chemical reactions to introduce different functional groups onto the benzene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both methyl and sulfonyl groups on the benzene ring allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

53046-20-1

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C14H14O2S/c1-11-6-8-13(9-7-11)17(15,16)14-5-3-4-12(2)10-14/h3-10H,1-2H3

InChI Key

CVVSKVPTZYSPSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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